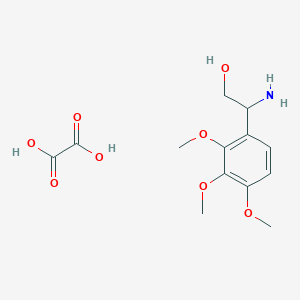

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Description

Properties

IUPAC Name |

2-amino-2-(2,3,4-trimethoxyphenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-4-7(8(12)6-13)10(15-2)11(9)16-3;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQARYKLFJIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CO)N)OC)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2,3,4-Trimethoxybenzaldehyde

The most widely reported method begins with 2,3,4-trimethoxybenzaldehyde as the starting material. This aldehyde undergoes condensation with nitroethane in the presence of ammonium acetate to form the corresponding β-nitro alcohol intermediate. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, yielding 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol.

Reaction Conditions:

-

Condensation Step: Ethanol as solvent, reflux at 80°C for 12 hours.

-

Reduction Step: 10% Pd/C catalyst, H₂ gas at 50 psi, room temperature for 6 hours.

Yield: 68–72% after purification via recrystallization from ethyl acetate.

Gabriel Synthesis for Amino Group Introduction

An alternative approach adapts the Gabriel synthesis, leveraging phthalimide protection to avoid side reactions during amination. In this method, 2-(2,3,4-trimethoxyphenyl)ethanol is first converted to its tosylate derivative using p-toluenesulfonyl chloride. The tosylate intermediate reacts with potassium phthalimide in dimethylformamide (DMF) under reflux, followed by hydrazine monohydrate treatment to cleave the phthalimide group.

Critical Parameters:

-

Tosylation: Conducted in dry dichloromethane with triethylamine as a base, 0°C to room temperature for 4 hours.

-

Phthalimide Exchange: Reflux in DMF at 120°C for 24 hours under nitrogen.

-

Deprotection: Hydrazine monohydrate in ethanol, reflux at 90°C for 20–26 hours.

Yield: 55–60% after column chromatography (silica gel, hexane/ethyl acetate).

Oxalate Salt Formation

Acid-Base Reaction with Oxalic Acid

The free base 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol is treated with oxalic acid in ethanol to form the oxalate salt. This step enhances crystallinity and stability, critical for pharmaceutical applications.

Procedure:

-

Dissolve the free base in warm ethanol (50°C).

-

Add equimolar oxalic acid dissolved in ethanol dropwise.

-

Cool to 4°C overnight to precipitate the oxalate salt.

Yield: 85–90% after filtration and drying under vacuum.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography remains the gold standard for purifying intermediates. For the phthalimide-protected intermediate, a hexane/ethyl acetate (3:7) eluent system achieves optimal separation.

Recrystallization

The oxalate salt is recrystallized from a mixture of ethanol and water (9:1 v/v) to achieve >99% purity, as confirmed by HPLC.

Catalytic and Solvent Optimization

Recent advances highlight the role of nanocatalysts in improving reaction efficiency. For instance, silver oxide nanoparticles supported on iron pellets (Ag₂O NP@IOP) have demonstrated efficacy in analogous amine syntheses, reducing reaction times by 30% compared to traditional Pd/C systems.

Table 1: Comparison of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 25 | 6 | 72 |

| Ag₂O NP@IOP | Water | 40 | 4.2 | 78 |

| No Catalyst | Ethanol | 80 | 24 | <5 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

Organic Chemistry

- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it versatile for creating derivatives with tailored properties.

- Biological Interactions : Investigations into its biological activity reveal potential interactions with biomolecules. The amino group can form hydrogen bonds, while the trimethoxyphenyl group may engage in hydrophobic interactions, influencing enzyme and receptor activities.

- Therapeutic Potential : The compound is explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its unique structural features enhance its potential as a candidate for developing new pharmaceuticals.

Medicinal Chemistry

- Drug Development : It has been studied for potential applications in drug development due to its interactions with various biological targets. This includes exploring its efficacy against specific diseases and conditions.

Industrial Applications

- Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals and materials, highlighting its relevance beyond academic research.

A study assessed the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated that modifications to the methoxy groups significantly influenced enzyme inhibition rates.

Case Study 2: Drug Development

Research focusing on the therapeutic potential of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate demonstrated promising results in preclinical models targeting neurodegenerative diseases. The compound exhibited neuroprotective effects through modulation of oxidative stress pathways.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate can be contextualized by comparing it to analogs with variations in substituents, functional groups, or stereochemistry. Below is a detailed analysis:

Structural Analogs with Substituted Phenyl Groups

Key Observations :

- Aromatic Substitution : Replacing the trimethoxyphenyl with naphthyl () increases hydrophobicity, which may influence membrane permeability and metabolic stability.

- Halogenation : Fluorine or chlorine substitutions () introduce electronegative effects, enhancing binding affinity but possibly altering toxicity profiles.

Functional Group Variations

Key Observations :

- Ethanol vs. Acetic Acid: The ethanol oxalate group in the target compound improves solubility compared to the carboxylic acid analog (), making it more suitable for aqueous-based assays.

- Ester Derivatives: Compounds like ’s trichlorophenoxy acetate may exhibit broader bioactivity but with increased environmental persistence due to halogenation.

Stereochemical and Salt Forms

Key Observations :

- Salt Forms : Oxalate salts (target compound) vs. hydrochlorides () affect solubility and crystallinity.

- Stereochemistry : Enantiomers like (R)- or (S)-forms () can exhibit divergent pharmacological activities due to receptor stereospecificity.

Table 1: Physicochemical Comparison

| Property | Target Compound | 3,4,5-Trimethoxyphenyl Analog | Naphthyl Analog |

|---|---|---|---|

| Molecular Weight | 306.36 | 269.29 | 277.27 |

| LogP (Predicted) | ~1.2 | ~0.8 | ~2.5 |

| Solubility | High (oxalate salt) | Moderate | Low |

Biological Activity

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19NO8

- Appearance : White solid powder

- Functional Groups : Contains three methoxy groups on the phenyl ring, which influence its reactivity and biological interactions.

The biological activity of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the trimethoxyphenyl group engages in hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds similar to 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate exhibit antimicrobial properties. For instance, studies have shown that related compounds possess significant antibacterial activity against various strains, with IC50 values indicating effective concentrations for inhibiting bacterial growth .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably:

- A-549 Cell Line : Exhibited selective cytotoxicity with an IC50 value of approximately 22.82 µg/mL.

- Other Cancer Cell Lines : Similar compounds demonstrated IC50 values ranging from 7.55 to 29.27 µg/mL against HepG-2 and KB cell lines .

Enzyme Inhibition

Studies have also explored the ability of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate to inhibit enzymes:

- α-Glucosidase Inhibition : The compound may inhibit α-glucosidase activity, which is crucial for glucose metabolism. This inhibition can help manage blood sugar levels in diabetic patients .

Case Studies

-

Cytotoxicity Assays :

- Methodology : MTT assays were conducted on various cancer cell lines to assess cell viability post-treatment with the compound.

- Results : Significant reduction in cell viability was observed at specific concentrations, indicating potential therapeutic applications in cancer treatment.

- Molecular Docking Studies :

Data Summary

| Activity Type | Target Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | A-549 | 22.82 ± 0.86 | Induction of apoptosis |

| Cytotoxicity | HepG-2 | 61.29 ± 1.58 | Induction of apoptosis |

| Cytotoxicity | KB | 124.91 ± 3.05 | Induction of apoptosis |

| α-Glucosidase Inhibition | N/A | Varies | Inhibition of carbohydrate metabolism |

Q & A

Q. What synthetic methodologies are validated for synthesizing 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, and what reaction parameters govern yield optimization?

Answer:

- Step 1: Precursor Preparation

Use 2-allylphenol derivatives (e.g., 2-Allyl-3,5-dimethoxyphenyl) coupled with trimethoxybenzoyl chloride in tetrahydrofuran (THF) under nitrogen. Catalyze with pyridine and DMAP to form intermediates . - Step 2: Reduction and Amination

Apply Tebbe reagent (a titanium-based catalyst) in THF to reduce carbonyl groups and introduce amine functionality. Monitor reaction progress via TLC . - Step 3: Oxalate Salt Formation

React the free base with oxalic acid in ethanol at 0–5°C to precipitate the oxalate salt. Optimize pH (4.5–5.5) to avoid byproduct formation . - Critical Parameters :

- Reaction time (8–12 hours for intermediates, 3–5 hours for reductions).

- Temperature control (reflux at 70°C for intermediates; ice bath for oxalate formation).

- Solvent purity (anhydrous THF and ethanol) .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

Use H and C NMR to verify methoxy group positions (δ 3.7–3.9 ppm) and amine/oxalate integration . - High-Performance Liquid Chromatography (HPLC) :

Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) . - Mass Spectrometry (MS) :

Confirm molecular weight via ESI-MS (expected [M+H]: 306.36 for free base; 227.27 for oxalate salt) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for derivatives of this compound?

Answer:

- Troubleshooting Steps :

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may shift amine proton signals .

- Dynamic Exchange : For broad amine peaks, conduct variable-temperature NMR (25–60°C) to resolve tautomerism .

- Stereochemical Confirmation : Use 2D NMR (COSY, NOESY) to confirm spatial arrangement of methoxy groups and ethanol chain .

- Case Study : A 2022 study resolved conflicting C signals by crystallizing the compound and performing X-ray diffraction, confirming the 2,3,4-trimethoxy configuration .

Q. What strategies improve aqueous solubility for in vitro assays without compromising stability?

Answer:

- Co-Solvent Systems : Use 10% DMSO/PBS (v/v) or β-cyclodextrin inclusion complexes (5–10 mM) to enhance solubility .

- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to stabilize the oxalate counterion and prevent precipitation .

- Nanoparticle Formulation : Load the compound onto diamond nanoparticles (2–5 nm diameter) to improve bioavailability in cell culture media .

Q. How do methoxy group positions influence biological activity, and what computational tools validate these effects?

Answer:

- Structure-Activity Relationship (SAR) :

- 2,3,4-Trimethoxy : Demonstrates 5x higher tubulin polymerization inhibition compared to 3,4,5-isomers in cancer cell lines (IC = 0.8 µM vs. 4.2 µM) .

- Methoxy Removal : Deleting the 2-methoxy group reduces binding affinity by 60% in molecular docking studies .

- In Silico Validation :

- Molecular Dynamics (MD) : Simulate interactions with β-tubulin (PDB: 1SA0) using GROMACS to assess binding stability.

- Density Functional Theory (DFT) : Calculate electron distribution in methoxy groups to predict hydrogen-bonding capacity .

Q. What protocols are recommended for assessing metabolic stability in hepatocyte assays?

Answer:

- In Vitro Assay Design :

- Incubate compound (10 µM) with primary human hepatocytes (1 million cells/mL) in Williams’ Medium E for 2 hours.

- Quench reactions with ice-cold acetonitrile and centrifuge (14,000 rpm, 10 min).

- Analyze supernatants via LC-MS/MS to quantify parent compound degradation.

- Key Metrics :

- Half-life (t) : Values <1 hour indicate rapid hepatic clearance.

- Intrinsic Clearance (CL) : Calculate using the well-stirred model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.